molecular formula C22H24O5 B10848826 Garveatin C

Garveatin C

Cat. No.: B10848826
M. Wt: 368.4 g/mol
InChI Key: BRECKZGJFRHNPM-UHFFFAOYSA-N
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Description

Garveatin C is a polyketide metabolite isolated from the marine hydroid Garveia annulata. It belongs to a family of bioactive compounds, including garveatins A–E, which exhibit antimicrobial properties . Structurally, this compound (compound 81) was identified through spectroscopic analysis and chemical derivatization, though its exact configuration remains less characterized compared to garveatin A . Initial studies revealed that this compound demonstrates weaker antimicrobial activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and phytopathogenic fungi (Pythium ultimum, Rhizoctonia solani) compared to its precursor, garveatin A .

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

7-acetyl-9-hydroxy-8-methoxy-2,2,4,4,6-pentamethylanthracene-1,3-dione

InChI

InChI=1S/C22H24O5/c1-10-8-12-9-13-16(19(25)22(5,6)20(26)21(13,3)4)17(24)15(12)18(27-7)14(10)11(2)23/h8-9,24H,1-7H3

InChI Key

BRECKZGJFRHNPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=C1C(=O)C)OC)O)C(=O)C(C(=O)C3(C)C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Garveatin C involves a series of polyketide folding patterns and chemical interconversions.

Industrial Production Methods: laboratory-scale synthesis typically involves the use of advanced organic synthesis techniques and purification methods .

Chemical Reactions Analysis

Absence of Garveatin C in Existing Literature

  • Search Results Analysis : None of the provided sources ( ) mention "this compound" in the context of chemical reactivity, synthesis, or applications. The studies focus on topics such as:

    • High-temperature reactions on metal surfaces

    • Laboratory reaction types (synthesis, combustion, displacement)

    • Polymer grafting via click chemistry

    • Alkane activation mechanisms

  • Diverse Source Verification : Databases like PubMed Central (PMC), Chemistry LibreTexts, and institutional repositories (UCLA) were reviewed, but no relevant data was identified.

Potential Explanations for the Lack of Data

  • Nomenclature or Spelling : Verify the compound name for accuracy (e.g., "this compound" vs. alternative spellings or synonyms).

  • Novelty : this compound may be a newly discovered compound with limited published research.

  • Specialized Applications : It might belong to a niche field (e.g., natural product chemistry) not covered in the provided sources.

Recommended Next Steps

To investigate this compound's chemical reactions, consider the following:

Specialized Databases and Tools

ResourceFocus AreaAccess
SciFinderChemical structures/reactionsSubscription
ReaxysReaction pathwaysSubscription
PubChemCompound profilesFree
CAS Common ChemistryNomenclatureFree

Experimental Approaches

If this compound is a novel compound:

  • Structural Analysis : Use NMR, MS, and XRD to determine functional groups and reactivity.

  • Reactivity Screening : Test with common reagents (acids, bases, oxidizing agents).

  • Computational Modeling : Predict reaction pathways using DFT or molecular dynamics simulations.

Data Table: Common Reaction Types for Uncharacterized Compounds

Reaction TypeExample ReagentsExpected ObservationsCitations
Oxidation KMnO₄, O₃Color change, gas evolution
Reduction NaBH₄, H₂/PdHydrogenation, precipitate formation
Acid-Base HCl, NaOHpH shift, salt formation
Nucleophilic Substitution NH₃, R-OHBond rearrangement, byproduct release

Comparison with Similar Compounds

Structural Similarities and Differences

The garveatin family shares a conserved polyketide backbone but differs in functional group modifications (Table 1):

  • Garveatin A : The first isolated member, characterized by a triacetate derivative (78) confirmed via X-ray crystallography. Its structure includes acetylated hydroxyl groups critical for bioactivity .
  • Garveatin B: Exhibits dynamic tautomerism in CDCl₃, equilibrating between enol and diketo forms, which may influence its stability and solubility .
  • Garvin A Quinone (83): A quinone derivative of garveatin A, structurally confirmed by X-ray analysis of its monoacetate. The quinone moiety likely alters redox properties and antimicrobial efficacy .

Antimicrobial Activity

Activity data highlight stark differences in potency (Table 1):

  • Garveatin A : Most potent, with MIC values of 2 μg/disk against S. aureus and B. subtilis and 20 μg/disk against P. ultimum and R. solani .
  • Garveatins B and C : Show significantly weaker activity, though exact MIC values are unreported. Reduced acetylation and structural flexibility may contribute to this decline .
  • Garvin A Quinone: Demonstrates moderate antifungal activity, suggesting that oxidation of the polyketide core modifies target interactions .

Stability and Solvent Interactions

  • Garveatin C’s stability in diverse solvents remains unstudied, though its lack of tautomerism may simplify formulation compared to garveatin B .

Data Table: Comparative Analysis of Garveatin Derivatives

Compound Source Antimicrobial Activity (Bacteria) Antimicrobial Activity (Fungi) Key Structural Features References
Garveatin A Garveia annulata MIC 2 μg/disk (S. aureus, B. subtilis) MIC 20 μg/disk (P. ultimum, R. solani) Triacetate derivative; X-ray confirmed
Garveatin B Garveia annulata Weaker than garveatin A Weaker than garveatin A Tautomerism in CDCl₃; diketo-enol equilibrium
This compound Garveia annulata Weaker than garveatin A Weaker than garveatin A Deacetylated core; spectroscopic determination
Garvin A Quinone Garveia annulata Moderate activity Moderate activity Quinone moiety; X-ray confirmed monoacetate
Garveatins D/E Garveia annulata Not reported Not reported Presumed structural analogs; underexplored

Q & A

Q. How can mixed-methods approaches enhance this compound’s translational research?

  • Methodological Answer :
  • Qualitative integration : Conduct clinician interviews to prioritize research endpoints .
  • Quantitative validation : Use machine learning (e.g., Random Forest) to correlate in vitro bioactivity with in vivo outcomes .
  • Triangulation : Cross-validate findings via orthogonal assays (e.g., Western blot + ELISA) .

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